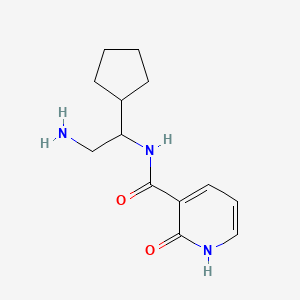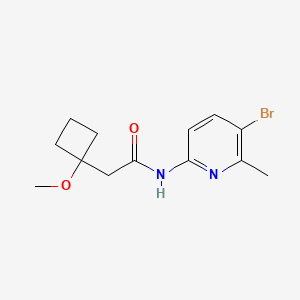
N-(2-amino-1-cyclopentylethyl)-2-oxo-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-1-cyclopentylethyl)-2-oxo-1H-pyridine-3-carboxamide, also known as ACPCA, is a compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme CaMKK2, which plays a crucial role in several cellular processes such as glucose homeostasis, inflammation, and cancer.
Mechanism of Action
N-(2-amino-1-cyclopentylethyl)-2-oxo-1H-pyridine-3-carboxamide is a potent and selective inhibitor of CaMKK2. CaMKK2 is a kinase that phosphorylates and activates AMPK, a key regulator of cellular energy homeostasis. This compound binds to the ATP-binding site of CaMKK2 and prevents its activation of AMPK. This leads to a decrease in cellular energy production and a reduction in cellular processes that require energy, such as glucose uptake and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of CaMKK2 by this compound leads to a decrease in glucose uptake and protein synthesis, which has implications for the treatment of metabolic disorders and cancer. This compound has also been shown to reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Advantages and Limitations for Lab Experiments
N-(2-amino-1-cyclopentylethyl)-2-oxo-1H-pyridine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CaMKK2, which allows for the specific inhibition of CaMKK2-mediated processes. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several future directions for research on N-(2-amino-1-cyclopentylethyl)-2-oxo-1H-pyridine-3-carboxamide. One potential direction is to study the effects of this compound on other cellular processes that are regulated by CaMKK2. For example, CaMKK2 has been implicated in the regulation of autophagy, a cellular process that is involved in the degradation of damaged organelles and proteins. Another future direction is to study the potential therapeutic applications of this compound in animal models of metabolic disorders and cancer. Finally, further research is needed to optimize the synthesis and solubility of this compound to improve its potential applications in lab experiments.
Synthesis Methods
N-(2-amino-1-cyclopentylethyl)-2-oxo-1H-pyridine-3-carboxamide can be synthesized by a multistep process starting from commercially available materials. The first step involves the condensation of 2-cyclopentenone with ethylamine to form 2-amino-1-cyclopentylethanol. This intermediate is then converted to the corresponding carboxylic acid via oxidation with potassium permanganate. The carboxylic acid is then coupled with 3-pyridinecarboxylic acid using a peptide coupling reagent to form the final product, this compound.
Scientific Research Applications
N-(2-amino-1-cyclopentylethyl)-2-oxo-1H-pyridine-3-carboxamide has been extensively used in scientific research to understand the role of CaMKK2 in various cellular processes. It has been shown to inhibit CaMKK2-mediated activation of AMPK in vitro and in vivo, which has implications for the treatment of metabolic disorders such as diabetes and obesity. This compound has also been used to study the role of CaMKK2 in inflammation and cancer. Inhibition of CaMKK2 has been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment.
Properties
IUPAC Name |
N-(2-amino-1-cyclopentylethyl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c14-8-11(9-4-1-2-5-9)16-13(18)10-6-3-7-15-12(10)17/h3,6-7,9,11H,1-2,4-5,8,14H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQMIIKJFJDOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)NC(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide](/img/structure/B6644720.png)
![3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile](/img/structure/B6644732.png)
![3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644741.png)
![Methyl 4-[(4-methylcyclohexyl)amino]cyclohexane-1-carboxylate](/img/structure/B6644745.png)
![5-bromo-3-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6644753.png)
![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6644754.png)

![4,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644762.png)
![2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6644763.png)
![6-Chloro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644771.png)
![10-Ethyl-6-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644779.png)
![6-Methoxy-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644781.png)
![2-[(4-Chloro-3-fluorobenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6644792.png)
